Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate
Description
Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate is a bicyclic sulfone-containing heterocyclic compound featuring a fused thieno-thiazole core with an ethyl benzoate substituent. The compound’s synthesis involves selective imine formation followed by reduction and urea coupling, as described in pharmacophore-guided kinase inhibitor design studies . Despite its discontinued commercial status (CymitQuimica, Ref: 10-F728885) , it remains a subject of interest in medicinal chemistry for its scaffold versatility.
Properties
IUPAC Name |
ethyl 4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-2-20-13(17)9-3-5-10(6-4-9)15-14-16-11-7-22(18,19)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKXJRSAMLJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3CS(=O)(=O)CC3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and gastroprotective effects. The findings are supported by relevant studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thieno[3,4-d][1,3]thiazole moiety that is essential for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Induction of apoptosis |
| Compound B | MCF-7 | 10.8 | Cell cycle arrest at G2/M phase |
| Ethyl compound | WRL68 | >100 | Limited cytotoxicity observed |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress.
Key Findings:
- DPPH Assay : The compound exhibited a significant reduction in DPPH radical concentration.
- FRAP Assay : The reducing power was comparable to standard antioxidants like ascorbic acid.
Gastroprotective Effects
A notable study investigated the gastroprotective effects of ethyl analogs in rats. The results showed that pretreatment with the compound significantly reduced gastric lesions induced by ethanol.
Study Design:
- Groups : Rats were divided into six groups; one received a standard anti-ulcer drug (Omeprazole), while others received varying doses of the compound.
- Results :
- Significant increase in gastric wall mucus.
- Reduced malondialdehyde (MDA) levels indicating lower oxidative stress.
- Histological analysis revealed less submucosal edema and improved mucosal integrity.
| Treatment Group | Dose (mg/kg) | Gastric Lesion Score | MDA Level (µmol/L) |
|---|---|---|---|
| Control | - | 8.0 | 12.5 |
| Omeprazole | 20 | 2.0 | 5.0 |
| Ethyl Compound | 5 | 6.0 | 10.0 |
| Ethyl Compound | 10 | 4.0 | 7.0 |
| Ethyl Compound | 20 | 3.0 | 6.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiadiazole Derivatives ()
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) and pyridinyl-thiadiazoles (8a–d) share similarities in heterocyclic frameworks but differ in substituents and functional groups:
- Core Structure: Unlike the thieno-thiazole system in the target compound, these analogues utilize 1,3,4-thiadiazole or pyridine-thiadiazole hybrids.
- For example, 8a (C23H18N4O2S) includes acetyl and methyl groups, yielding a molecular weight of 414.49 g/mol .
- Synthesis Yields : These derivatives exhibit high yields (~80%) under reflux conditions with active methylene compounds, suggesting robust synthetic accessibility compared to the target compound’s multi-step synthesis .
Table 1: Key Properties of Thiadiazole Analogues vs. Target Compound
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) |
|---|---|---|---|---|
| Target Compound | Thieno-thiazole | 382.44* | Sulfone, Ethyl Benzoate | N/A |
| 8a (C23H18N4O2S) | Pyridine-thiadiazole | 414.49 | Acetyl, Methyl | 80 |
| 8b (C24H20N4O3S) | Pyridine-thiadiazole | 444.52 | Ethyl Ester, Methyl | 80 |
| 8c (C29H22N4O3S) | Pyridine-thiadiazole | 506.59 | Benzoyl, Ethyl Ester | 80 |
*Calculated based on molecular formula C15H16N2O4S2.
Piperazine-Carboxylate Derivatives ()
The compound ethyl 4-(3-{[rel-(3aR,6aR)-5,5-dioxo-4,5,6,6a-tetrahydro-3aH-5lambda~6~-thieno[3,4-d][1,3]thiazol-2-yl]amino}-4-methylbenzoyl)piperazine-1-carboxylate (C20H26N4O5S2, MW: 466.58 g/mol) shares the thieno-thiazole sulfone core but introduces a piperazine-carboxylate side chain. This modification likely improves solubility and bioavailability compared to the target compound’s ethyl benzoate group .
Pharmacological Potential
- Kinase Inhibition : The target compound’s design as a dual kinase inhibitor suggests activity against specific kinase targets, though explicit data are unavailable . Thiadiazole derivatives, however, are documented for antimicrobial and anticancer properties, with structural flexibility enabling target diversification .
- Electrophilic Features : The sulfone group in the target compound may enhance binding to kinase ATP pockets, analogous to sulfonamide-containing drugs. Thiadiazole analogues lack this feature but compensate with acetyl/benzoyl groups for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
